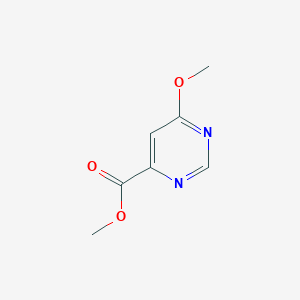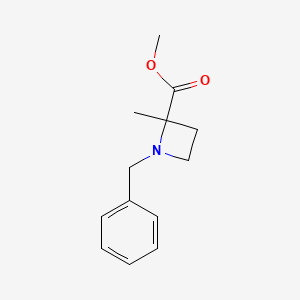![molecular formula C36H44Cl4N6S2Zn B1429900 dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride CAS No. 931418-92-7](/img/structure/B1429900.png)
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Vue d'ensemble
Description
1,9-Dimethyl-Methylene Blue zinc chloride double salt, with a dye content of 80%, is a cationic dye known for its specific binding to sulfated glycosaminoglycans. This compound is commonly used in various scientific applications, particularly in the quantification of sulfated glycosaminoglycans such as chondroitin sulfate, keratin sulfate, and heparan sulfate .
Applications De Recherche Scientifique
1,9-Dimethyl-Methylene Blue zinc chloride double salt has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of the compound 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans (sGAG) . Sulfated glycosaminoglycans play a crucial role in various biological processes, including cell signaling, cell adhesion, and tissue repair.
Mode of Action
1,9-Dimethyl-Methylene Blue zinc chloride double salt interacts with its targets, the sulfated glycosaminoglycans, by binding to them specifically . This interaction results in an absorbance at approximately 525 nm , which can be detected and quantified.
Result of Action
The molecular and cellular effects of 1,9-Dimethyl-Methylene Blue zinc chloride double salt’s action primarily involve the quantification of sulfated glycosaminoglycans . This can be useful in various diagnostic and research applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,9-Dimethyl-Methylene Blue zinc chloride double salt. For instance, the compound’s storage temperature can affect its stability . .
Safety and Hazards
1,9-Dimethyl-Methylene Blue zinc chloride double salt is classified as an eye irritant (Category 2A), H319 . The safety data sheet suggests wearing suitable protective clothing and avoiding contact with skin and eyes . In case of contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, seek medical advice or attention .
Analyse Biochimique
Biochemical Properties
1,9-Dimethyl-Methylene Blue zinc chloride double salt interacts with sulfated glycosaminoglycans (sGAG), which are long unbranched polysaccharides consisting of a repeating disaccharide unit . This interaction is specific and results in an absorbance at 525 nm .
Cellular Effects
The effects of 1,9-Dimethyl-Methylene Blue zinc chloride double salt on cells are primarily related to its interaction with sulfated glycosaminoglycans (sGAG). As sGAGs are major components of the extracellular matrix and play a crucial role in cellular processes such as cell adhesion, cell proliferation, and cell differentiation, the interaction of the dye with these molecules can potentially influence these cellular functions .
Molecular Mechanism
The molecular mechanism of action of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves its binding to sulfated glycosaminoglycans (sGAG). The dye forms a complex with sGAG, which can be detected due to its specific absorbance at 525 nm .
Temporal Effects in Laboratory Settings
The sGAG-DMMB complex is unstable in solution and may precipitate . Precipitation of the complex was shown to improve stability .
Metabolic Pathways
Given its interaction with sulfated glycosaminoglycans (sGAG), it may potentially influence the metabolism of these molecules .
Subcellular Localization
Given its interaction with sulfated glycosaminoglycans (sGAG), which are major components of the extracellular matrix, it is likely that the dye is primarily localized outside the cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves the reaction of 1,9-Dimethyl-Methylene Blue with zinc chloride. The reaction typically occurs under controlled conditions to ensure the formation of the double salt. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The compound is then purified and processed to achieve the desired dye content of 80%. The final product is typically available in powder form and is stored at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dimethyl-Methylene Blue zinc chloride double salt primarily undergoes binding reactions with sulfated glycosaminoglycans. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The primary reagent used with 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans. The binding reaction occurs in aqueous solutions, with the dye binding specifically to the sulfated groups of the glycosaminoglycans .
Major Products Formed
The major product formed from the reaction of 1,9-Dimethyl-Methylene Blue zinc chloride double salt with sulfated glycosaminoglycans is a stable dye-glycosaminoglycan complex. This complex can be quantified using spectrophotometric methods, with an absorbance peak at approximately 525 nm .
Comparaison Avec Des Composés Similaires
1,9-Dimethyl-Methylene Blue zinc chloride double salt is unique in its high specificity and binding affinity for sulfated glycosaminoglycans. Similar compounds include:
Methylene Blue: A cationic dye with similar staining properties but lower specificity for sulfated glycosaminoglycans.
Toluidine Blue: Another cationic dye used for staining glycosaminoglycans, but with different binding characteristics and applications.
New Methylene Blue: A variant of Methylene Blue with slightly different chemical properties and applications.
These compounds share some similarities in their staining properties but differ in their specificity, binding affinity, and applications.
Propriétés
IUPAC Name |
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBAKXCEQNMBC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746898 | |
| Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931418-92-7 | |
| Record name | 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-Dimethyl-Methylene Blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)





![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)




![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
